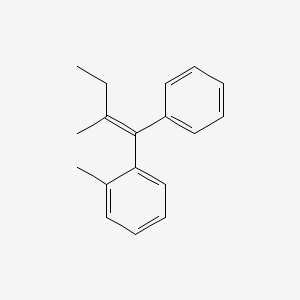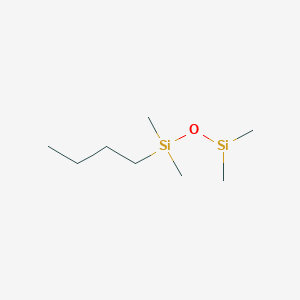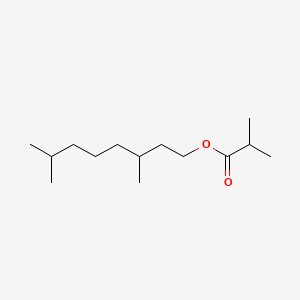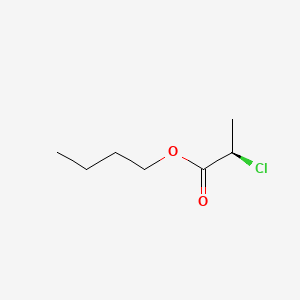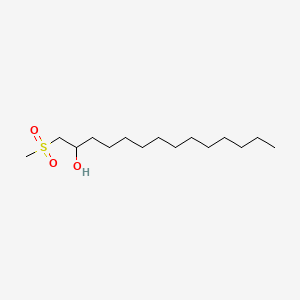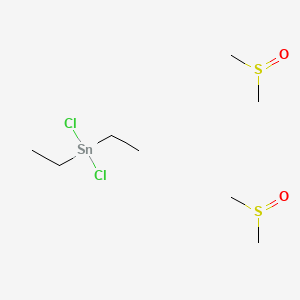
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine. This particular compound is characterized by the presence of tin atoms coordinated with dichlorodiethyl and sulfinylbis(methane) groups, which impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- typically involves the reaction of tin chloride with dichlorodiethyl and sulfinylbis(methane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The dichlorodiethyl and sulfinylbis(methane) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfinylbis(methane) groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Dichlorodimethylstannane: Another organotin compound with different functional groups.
Sulfinylbis(methane): A related compound with similar sulfinyl groups.
Uniqueness
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is unique due to its specific combination of dichlorodiethyl and sulfinylbis(methane) groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
69610-85-1 |
|---|---|
Formule moléculaire |
C8H22Cl2O2S2Sn |
Poids moléculaire |
404.0 g/mol |
Nom IUPAC |
dichloro(diethyl)stannane;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2C2H5.2ClH.Sn/c2*1-4(2)3;2*1-2;;;/h2*1-2H3;2*1H2,2H3;2*1H;/q;;;;;;+2/p-2 |
Clé InChI |
LBUQMPYPIJGLOA-UHFFFAOYSA-L |
SMILES canonique |
CC[Sn](CC)(Cl)Cl.CS(=O)C.CS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




